トリ-tert-ブチル 2,2',2''-(10-(2-((2,5-ジオキソピロリジン-1-イル)オキシ)-2-オキソエチル)-1,4,7,10-テトラアザシクロドデカン-1,4,7-トリイル)トリアセテート

説明

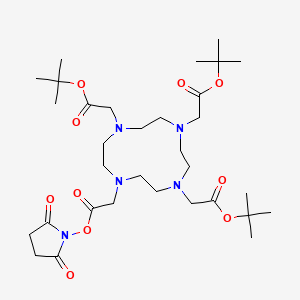

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C32H55N5O10 and its molecular weight is 669.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

PET イメージングによるがんの画像診断

DOTA-トリス(tBu)エステル NHS エステルは、PET イメージングのための DOTA 修飾腫瘍ターゲティングペプチドの合成に使用されます . これらのペプチドは、ガリウム-68 などの同位体で放射性標識することができ、非侵襲的に癌性腫瘍を検出およびモニタリングする方法を提供します。

金属キレート剤の固相合成

この化合物は、新しい金属ベースの画像診断および治療剤の開発に不可欠な金属キレート剤の固相合成を促進します . この方法は、DOTA 結合ペプチドの製造における純度を高め、コストを削減します。

放射線治療剤の開発

生理学的条件下で金属と安定な錯体を形成する能力により、DOTA-トリス(tBu)エステル NHS エステルは、放射線治療剤の開発に不可欠です . これらの剤は、癌細胞に標的放射線療法を届けられる可能性があります。

分子イメージング剤の合成

この化合物は、分子イメージングにおけるアフィボディ分子のリンカーとして使用され、PET、SPECT、および CT スキャンによる腫瘍の検出を支援します . これは、癌組織を識別できるイメージングプローブの標識を可能にします。

MRI コントラスト剤

DOTA-トリス(tBu)エステル NHS エステルは、二官能性キレート剤として、MRI コントラスト剤の合成に使用されます . これらの剤は、MRI スキャン画質を向上させ、体の内部構造のより鮮明な画像を提供します。

薬物動態研究

この化合物は、薬物動態研究において、体内の薬物の分布と排泄を追跡するために使用されます . これは、放射性標識ペプチドの代謝安定性と尿中排泄の研究に特に役立ちます。

作用機序

Target of Action

The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .

Mode of Action

DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .

Biochemical Pathways

The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .

Pharmacokinetics

It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .

Result of Action

The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .

Action Environment

The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .

生物活性

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 819869-77-7) is a complex organic compound characterized by its unique molecular structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 669.81 g/mol. It is stored under inert conditions at low temperatures to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C32H55N5O10 |

| Molecular Weight | 669.81 g/mol |

| CAS Number | 819869-77-7 |

| Storage Conditions | Inert atmosphere; < -20°C |

The biological activity of Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is primarily attributed to its interaction with various biological targets. The tetraazacyclododecane moiety is known for its ability to form stable complexes with metal ions and ligands, which can influence enzymatic activities and cellular signaling pathways.

Potential Mechanisms Include:

- Metal Ion Chelation: The structure may facilitate the chelation of metal ions essential for various biological processes.

- Enzyme Inhibition: Similar compounds have shown potential in inhibiting specific enzymes involved in disease processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity: Some derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Properties: Certain structural components are linked to antimicrobial effects against various pathogens.

Case Studies

-

Antitumor Effects:

A study explored the antitumor effects of related tetraazacyclododecane derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro and in vivo models . -

Enzyme Inhibition:

Research on enzyme inhibition demonstrated that similar compounds could effectively inhibit fibroblast activation protein (FAP), which is overexpressed in several cancer types . This suggests potential applications in targeted cancer therapies. -

Antimicrobial Activity:

A comparative analysis showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICJKXKEDCZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。